molecular formula C14H17N3O2S B2713506 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide CAS No. 1797727-35-5

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide

Cat. No.: B2713506
CAS No.: 1797727-35-5
M. Wt: 291.37
InChI Key: CIOYTSVTVXWPRO-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is a complex organic compound belonging to the class of thiazoloazepines. This compound features a thiazole ring fused to an azepine ring, with a ketone group and a cyclohex-3-enecarboxamide moiety attached. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the azepine ring. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures[_{{{CITATION{{{_2{N-(4-{(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl ....

Biology: It serves as a potential lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various biological pathways.

Medicine: Research is ongoing to explore its potential as an antitumor agent, given its structural similarity to other bioactive thiazoloazepines.

Industry: Its unique chemical properties make it valuable in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

  • Thiazolo[5,4-c]azepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Cyclohex-3-enecarboxamide derivatives: These compounds have variations in the cyclohexene ring and the attached amide group.

Uniqueness: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide stands out due to its unique combination of the thiazole and azepine rings, which contribute to its distinct chemical and biological properties.

This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.

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Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-12(9-5-2-1-3-6-9)17-14-16-10-7-4-8-15-13(19)11(10)20-14/h1-2,9H,3-8H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOYTSVTVXWPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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